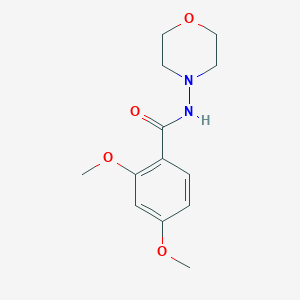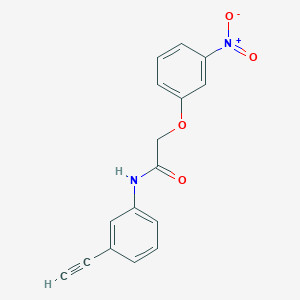
N-1,3-benzodioxol-5-yl-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BPTU and is known for its unique properties that make it an ideal candidate for various laboratory experiments.
Wirkmechanismus
BPTU exerts its inhibitory effects on enzymes by binding to their active sites and preventing their catalytic activity. The thiourea group in BPTU is known to be essential for its inhibitory activity, as it forms hydrogen bonds with the amino acid residues in the active site of the enzyme.
Biochemical and Physiological Effects:
BPTU has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of uric acid in the blood, which can be beneficial for the treatment of gout. It has also been found to have anti-inflammatory and antioxidant properties, which can be useful for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BPTU has several advantages for laboratory experiments. It is a highly potent inhibitor of various enzymes, which makes it an ideal candidate for studying their catalytic mechanisms. It is also relatively stable and can be stored for extended periods without significant degradation. However, BPTU has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of BPTU. One potential application is its use as a tool for studying enzyme kinetics and mechanisms. Another potential application is its use as a lead compound for the development of new drugs for the treatment of various diseases, such as gout and inflammation. Further studies are needed to fully understand the potential applications of BPTU and its mechanisms of action.
Synthesemethoden
The synthesis of BPTU involves the reaction between 4-amino-1,3-dimethyl-5-nitrobenzene and 1,3,5-trimethylpyrazole-4-carbonyl chloride in the presence of a catalyst. This reaction results in the formation of BPTU as a white crystalline powder. The purity of the compound can be improved by using various purification techniques, such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
BPTU has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of various enzymes, including urease, xanthine oxidase, and carbonic anhydrase. These enzymes play important roles in various physiological processes, and their inhibition can lead to the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(1,3,5-trimethylpyrazol-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-8-13(9(2)18(3)17-8)16-14(21)15-10-4-5-11-12(6-10)20-7-19-11/h4-6H,7H2,1-3H3,(H2,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLYARFXGDZEIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=S)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5842611.png)
![2-(4-biphenylyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5842614.png)









![N-[2-(acetylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B5842705.png)
![ethyl 3-[2-(dimethylamino)vinyl]-2-nitrobenzoate](/img/structure/B5842710.png)
